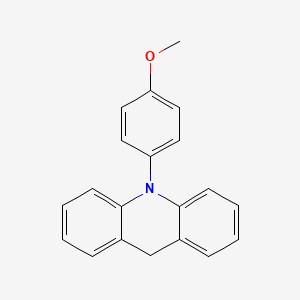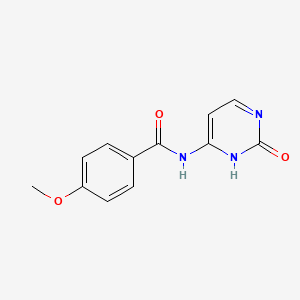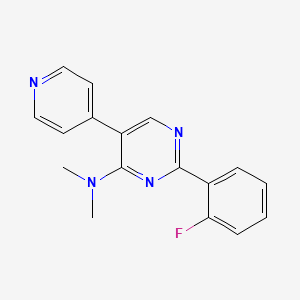
10-(4-Methoxyphenyl)-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Methoxyphenyl)-9,10-dihydroacridine is an organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, organic electronics, and materials science. The presence of the 4-methoxyphenyl group in this compound enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Methoxyphenyl)-9,10-dihydroacridine typically involves the reaction of 4-methoxybenzaldehyde with 9,10-dihydroacridine in the presence of a catalyst. One common method is the Suzuki coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
10-(4-Methoxyphenyl)-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
10-(4-Methoxyphenyl)-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism of action of 10-(4-Methoxyphenyl)-9,10-dihydroacridine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to various biological effects. It may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroacridine: Lacks the 4-methoxyphenyl group, resulting in different chemical properties.
4-Methoxyphenylacetic Acid: Shares the 4-methoxyphenyl group but has a different core structure.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Similar in having the 4-methoxyphenyl group but differs in the core structure and applications .
Uniqueness
10-(4-Methoxyphenyl)-9,10-dihydroacridine is unique due to its specific combination of the acridine core and the 4-methoxyphenyl group. This combination enhances its chemical stability, photophysical properties, and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
91222-26-3 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-9H-acridine |
InChI |
InChI=1S/C20H17NO/c1-22-18-12-10-17(11-13-18)21-19-8-4-2-6-15(19)14-16-7-3-5-9-20(16)21/h2-13H,14H2,1H3 |
InChI Key |
JORTWHAGIFFODT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)



![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)


![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)
